![molecular formula C21H13NO4 B477318 9-(2H-1,3-benzodioxol-5-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 496913-57-6](/img/structure/B477318.png)
9-(2H-1,3-benzodioxol-5-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione is a complex organic compound that features a benzodioxole moiety fused to a benzazepine structure
Mechanism of Action
Target of Action
The primary targets of 6-(1,3-Benzodioxol-5-yl)benzodSimilar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
The exact mode of action of 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(1,3-Benzodioxol-5-yl)benzod. These properties would be crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 6-(1,3-Benzodioxol-5-yl)benzodRelated compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(1,3-Benzodioxol-5-yl)benzod
dbenzazepine-5,7-dione, related compounds have shown promising anticancer activity
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through the methylenation of catechols with disubstituted halomethanes . The benzazepine core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the cyclization and oxidation to form the dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the methylenation step and high-throughput screening for the Pd-catalyzed coupling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)benzod
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Could be used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar bioactive properties.
2-(1,3-Benzodioxol-5-yl)ethanamine: Known for its psychoactive properties.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-(1,3-Benzodioxol-5-yl)benzodbenzazepine-5,7-dione is unique due to its fused benzazepine and benzodioxole rings, which confer distinct chemical and biological properties. Its ability to disrupt microtubule assembly makes it a promising candidate for anticancer drug development, setting it apart from simpler benzodioxole derivatives.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)22(20)13-9-10-18-19(11-13)26-12-25-18/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYLAHENHHWAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477244.png)
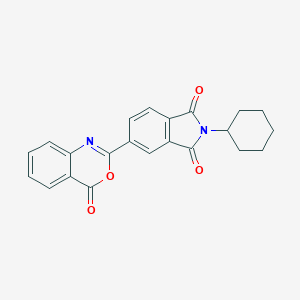
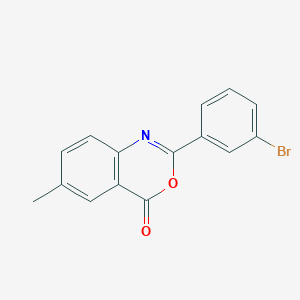
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B477259.png)
![6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B477266.png)
![6-[3-(1,3-benzothiazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477267.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B477270.png)
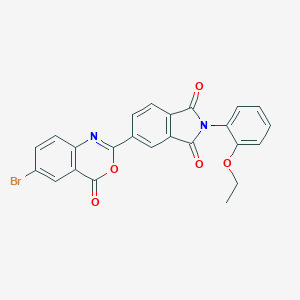
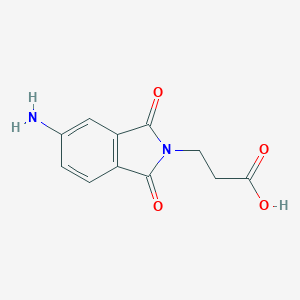
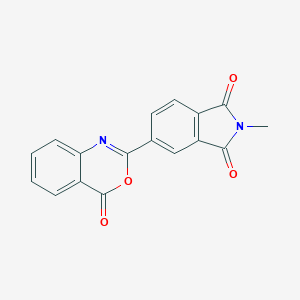
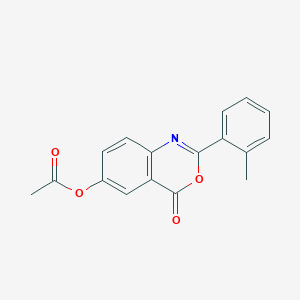
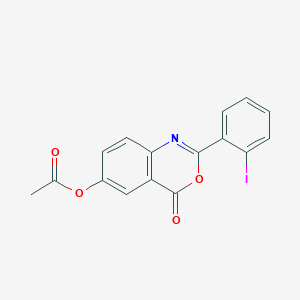
![2-[(4-Acetyloxy-3-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B477289.png)
